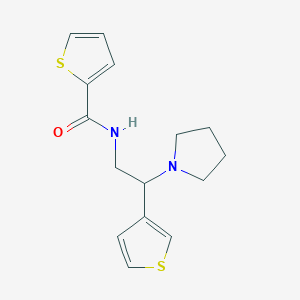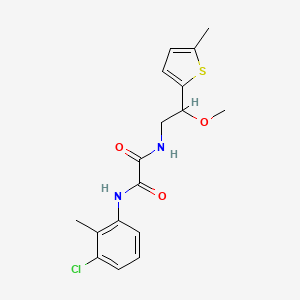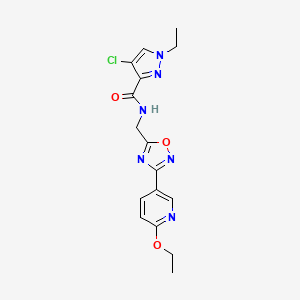![molecular formula C26H20N2O4S B2528970 N-[4-(4-乙氧基苯基)-5-甲基-1,3-噻唑-2-基]-3-氧代-3H-苯并[f]色满-2-甲酰胺 CAS No. 536732-90-8](/img/structure/B2528970.png)
N-[4-(4-乙氧基苯基)-5-甲基-1,3-噻唑-2-基]-3-氧代-3H-苯并[f]色满-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C26H20N2O4S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学传感应用
该化合物已被研究作为化学传感器的潜在应用。具体而言,与本化合物具有相似结构框架的香豆素苯并噻唑衍生物已显示出通过比色和荧光变化检测氰化物阴离子的能力。这些变化肉眼可见,表明在开发用于有害物质的简单、基于视觉的检测系统中具有潜在的实用性 (Wang et al., 2015).
合成和抗菌应用
该化合物属于使用微波辅助技术合成的类别,从而提高了反应速率和更高的产率。一些衍生物已显示出显着的抗菌和抗真菌活性,表明在开发新的抗菌剂方面具有潜在的应用 (Raval et al., 2012).
衍生物合成和表征
该化合物的衍生物的结构和反应性已被广泛探索。研究重点是合成各种衍生物并在不同条件下表征它们,并使用光谱分析进行表征。这项工作为理解这些化合物在材料科学和药理学等各个领域的化学性质和潜在应用奠定了基础 (El-Rady & El-Azab, 2012).
配位化学和电化学研究
该化合物的骨架已被用于合成新型有机配体,进一步用于与铜(II)、钴(II)和镍(II)形成金属配合物。这些配合物的结构已被表征,并且已经研究了它们的电化学性质,表明在催化、材料科学和传感器开发中具有潜在的应用 (Myannik et al., 2018).
配体结合和分子几何
该化合物属于一类已被鉴定为腺苷受体的有效且选择性配体的色酮。合成与本化合物结构相似的色酮-噻唑杂化物,提供了对配体-受体结合重要的分子几何和构象的见解,表明在药物设计和分子生物学中具有潜在的应用 (Cagide et al., 2015).
未来方向
The future research directions for this compound could involve further investigation into its potential biological activities, given the known activities of similar compounds. For instance, indole derivatives have shown potential as enzyme inhibitors, which could be a potential area of exploration for this compound .
作用机制
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown promising cytotoxic activity against at least one cancer cell line with ic 50 in the range 09–10 μM , suggesting potential anticancer effects.
生化分析
Biochemical Properties
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation . The compound’s interaction with 5-lipoxygenase suggests its potential as an anti-inflammatory agent. Additionally, N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide may interact with other biomolecules, such as receptors and transporters, influencing various cellular processes.
Cellular Effects
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide exhibits diverse effects on different cell types and cellular processes. In cancer cell lines, such as breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cells, the compound has demonstrated cytotoxic activity, inhibiting cell proliferation . This suggests its potential as an anticancer agent. Furthermore, N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological effects.
Molecular Mechanism
The molecular mechanism of action of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its binding interactions with specific biomolecules. The compound has been shown to inhibit 5-lipoxygenase activity, leading to a reduction in leukotriene production . This inhibition is likely due to the compound’s ability to bind to the enzyme’s active site, preventing substrate access. Additionally, N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide may modulate gene expression by interacting with transcription factors or other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation, reducing its efficacy.
Dosage Effects in Animal Models
The effects of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential risks.
Metabolic Pathways
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and its overall biological effects.
属性
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-3-31-18-11-8-17(9-12-18)23-15(2)33-26(27-23)28-24(29)21-14-20-19-7-5-4-6-16(19)10-13-22(20)32-25(21)30/h4-14H,3H2,1-2H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADBYJYQTNKDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
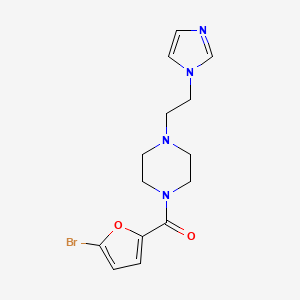
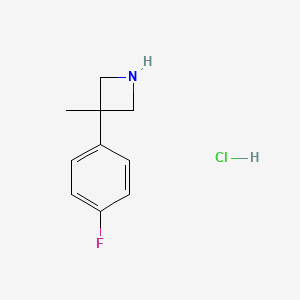

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)
![N-benzyl-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2528891.png)
![1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2528894.png)
![8-[(4-methylphenyl)carbonyl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/no-structure.png)
![2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE](/img/structure/B2528901.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)

